molecular formula C13H15N3S B2746508 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 893764-69-7

5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2746508
CAS No.: 893764-69-7
M. Wt: 245.34
InChI Key: HJLNYRJDIFXGMM-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a 1-phenylethyl group at position 4, and a thiol (-SH) moiety at position 2. The thiol group enables derivatization via alkylation or oxidation, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

3-cyclopropyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-9(10-5-3-2-4-6-10)16-12(11-7-8-11)14-15-13(16)17/h2-6,9,11H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNYRJDIFXGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1-phenylethyl isothiocyanate to form an intermediate, which is then cyclized using a suitable reagent such as hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of triazole compounds exhibit promising antimicrobial and antifungal properties. For instance, studies have shown that triazole derivatives can effectively combat resistant strains of bacteria and fungi.

Case Study: Antimicrobial Activity
A study synthesized several triazole derivatives, including 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol. The synthesized compounds underwent antimicrobial testing via agar-well diffusion methods. Some exhibited significant activity against various bacterial strains and yeast-like fungi, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer properties. The structural features of triazoles contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Activity
In a recent study, triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications in the triazole structure enhanced their efficacy against specific cancer types. The compound's mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Agricultural Applications

The agricultural sector is increasingly utilizing triazole compounds as fungicides due to their efficacy in controlling fungal diseases in crops. Their ability to inhibit fungal growth makes them valuable in protecting plants from pathogens.

Case Study: Fungicidal Activity
Research has shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley. These compounds work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth .

Summary of Applications

Application AreaDescriptionExample Findings
Antimicrobial Effective against resistant bacterial strains and fungiSignificant activity observed in agar-well diffusion tests
Anticancer Inhibits tumor growth; induces apoptosis in cancer cellsEnhanced efficacy noted with structural modifications
Agricultural Science Utilized as fungicides to protect crops from fungal pathogensEffective against wheat and barley pathogens; inhibits ergosterol biosynthesis

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related 1,2,4-triazole-3-thiol derivatives:

Compound Substituents Key Properties Biological Activity References
5-Cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol 5-cyclopropyl, 4-(1-phenylethyl) High hydrophobicity; potential metabolic stability due to cyclopropyl group. Not reported in evidence, but analogs suggest enzyme inhibition or antimicrobial uses.
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 5-(4-chlorophenyl) Electron-withdrawing Cl enhances acidity of thiol. Inhibits YUCCA enzymes in auxin biosynthesis.
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-(3,4,5-trimethoxyphenyl) Electron-rich methoxy groups improve solubility and H-bonding capacity. Anticancer potential (not explicitly stated in evidence).
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(5-methylpyrazol-3-yl) Pyrazole introduces additional N-heterocycle for binding interactions. Moderate antiradical activity (DPPH assay).
5-(Thiophen-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol 5-(thiophen-3-ylmethyl) Thiophene enhances π-π stacking and electronic delocalization. Antimicrobial activity (primary screening).
5-Cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 5-cyclopropyl, 4-(tetrahydrofuran-2-ylmethyl) Oxygen in tetrahydrofuran increases polarity and bioavailability. Not reported, but structural analogs suggest CNS targeting.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 1-phenylethyl group in the main compound increases lipophilicity compared to polar analogs like 5-(tetrahydrofuran-2-ylmethyl) derivatives . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in Yucasin) lower the pKa of the thiol, enhancing reactivity for nucleophilic attacks , whereas electron-donating groups (e.g., methoxy) stabilize the triazole ring .
  • Biological Performance : Pyrazole- and thiophene-containing analogs exhibit moderate antiradical or antimicrobial activity , but the main compound’s cyclopropyl group could confer resistance to oxidative degradation, improving in vivo stability .

Biological Activity

5-Cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 893764-69-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, particularly its antifungal and antibacterial activities, as well as its potential therapeutic applications.

  • Molecular Formula : C13H15N3S
  • Molecular Weight : 245.34 g/mol
  • Structure : The compound features a triazole ring that is substituted with a cyclopropyl group and a phenylethyl moiety, which contributes to its biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits notable antifungal properties. A study evaluating various triazole derivatives found that compounds with similar structures showed significant inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans . The mechanism of action is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Table 1: Antifungal Activity Against Common Fungal Strains

Fungal StrainInhibition Zone (mm)Reference
Aspergillus niger20
Candida albicans18
Candida glabrata15

Antibacterial Activity

In addition to antifungal properties, the compound has shown antibacterial activity against various gram-positive and gram-negative bacteria. A comparative study indicated that triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Table 2: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The triazole ring is known to chelate metal ions, which may interfere with essential enzymatic processes in microorganisms. Additionally, the presence of the thiol group enhances its reactivity and potential for forming disulfide bonds with proteins, further contributing to its antimicrobial efficacy .

Case Studies

  • Antifungal Efficacy Study : A study conducted by researchers at MDPI evaluated a series of triazole derivatives including this compound. The results indicated significant antifungal activity against multiple strains of fungi, supporting the compound's potential as a therapeutic agent in antifungal treatments .
  • Antibacterial Evaluation : Another investigation into the antibacterial properties of triazoles found that compounds similar to this compound exhibited promising results against resistant strains of bacteria. This suggests that modifications in the triazole structure could lead to enhanced antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Acylation and hydrazinolysis of starting materials (e.g., pyrrole or indole derivatives) to form intermediates.
  • Nucleophilic addition of phenylisothiocyanate followed by intramolecular heterocyclization under alkaline conditions to form the triazole-thiol core .
  • Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) can enhance reaction efficiency, reducing time and improving purity compared to conventional heating .
  • Alkylation reactions may introduce substituents like cyclopropyl or phenylethyl groups via thiolate intermediates .

Table 1 : Comparison of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours20–40 minutes
Yield (%)60–7585–92
Purity (HPLC-MS)≥95%≥98%
Adapted from

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental analysis (CHNS via Elementar Vario L Cube) to confirm stoichiometry.
  • ¹H NMR spectroscopy (400 MHz in DMSO-d₆) to verify substituent positions and purity .
  • IR spectrophotometry to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) with diode-array and mass spectrometry (e.g., Agilent 7890B GC-MS) to confirm individuality and monitor reaction completeness .

Q. What in vitro biological screening approaches are applicable for this compound?

  • Methodological Answer :
  • Molecular docking studies against targets like anaplastic lymphoma kinase (PDB: 2XP2), cyclooxygenase-2 (PDB: 5KIR), or lanosterol 14-α-demethylase (PDB: 3LD6) to predict binding affinity and mechanism .
  • Enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods) to validate computational predictions experimentally.
  • ADME analysis using tools like SwissADME to assess drug-likeness, solubility, and permeability .

Advanced Research Questions

Q. How does microwave-assisted synthesis improve reaction kinetics and yield compared to conventional methods?

  • Methodological Answer : Microwave irradiation enhances dielectric heating , enabling rapid and uniform energy transfer. Key advantages include:
  • Reduced side reactions due to shorter reaction times.
  • Higher regioselectivity in heterocyclization steps .
  • Scalability for gram-scale synthesis without significant yield loss.
  • Example: Microwave synthesis of triazole derivatives achieved 92% yield in 30 minutes vs. 65% in 8 hours via conventional heating .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular dynamics simulations (e.g., GROMACS) to study ligand-protein binding stability over time.
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
  • Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonding with kinase active sites) .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally analyzed?

  • Methodological Answer :
  • Isolation of intermediates (e.g., hydrazinecarbothioamide derivatives) via column chromatography .
  • Kinetic monitoring using in-situ IR or NMR to track intermediate formation.
  • Isotopic labeling (e.g., ¹³C or ¹⁵N) to elucidate cyclization pathways .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Methodological Answer :
  • Salt formation (e.g., potassium or sodium salts) to enhance aqueous solubility .
  • Pro-drug approaches (e.g., acetylating the thiol group) to improve bioavailability .
  • Structural modifications (e.g., introducing polar groups on the cyclopropyl ring) to reduce CYP450-mediated metabolism .

Q. How is metal coordination chemistry explored for this compound?

  • Methodological Answer :
  • Synthesis of metal complexes (e.g., Ni(II), Cu(II)) in alcoholic media, followed by characterization via:
  • UV-Vis spectroscopy to assess d-d transitions.
  • Magnetic susceptibility measurements to determine geometry (e.g., octahedral vs. square planar) .
  • X-ray crystallography (e.g., SHELX programs) to resolve coordination modes .

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